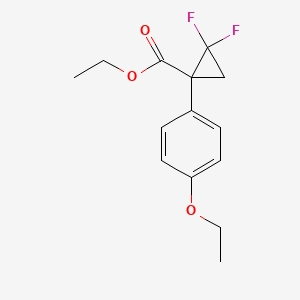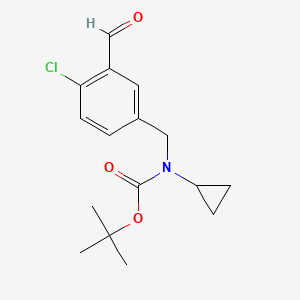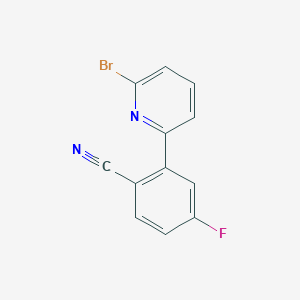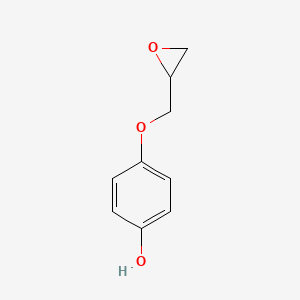
MRLB-223
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MRLB-223 is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl structure with amino and carbamoyl groups, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MRLB-223 typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of amino and carbamoyl groups. The final step involves esterification with pyridin-3-ylmethyl alcohol. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions
MRLB-223 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
Major products formed from these reactions include nitro derivatives, amines, and substituted biphenyl compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, MRLB-223 is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying cellular processes and protein interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and diagnostic tools.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.
作用机制
The mechanism of action of MRLB-223 involves its interaction with specific molecular targets. The amino and carbamoyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The biphenyl structure also contributes to its ability to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
- [4-(4-Amino-biphenyl-3-ylcarbamoyl)-benzyl]-carbamic acid methyl ester
- [4-(4-Amino-biphenyl-3-ylcarbamoyl)-benzyl]-carbamic acid ethyl ester
- [4-(4-Amino-biphenyl-3-ylcarbamoyl)-benzyl]-carbamic acid propyl ester
Uniqueness
Compared to similar compounds, MRLB-223 exhibits unique properties due to the presence of the pyridin-3-ylmethyl ester group. This group enhances its ability to interact with specific molecular targets and improves its solubility in various solvents. These properties make it a valuable compound for diverse scientific and industrial applications.
属性
分子式 |
C27H24N4O3 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC 名称 |
pyridin-3-ylmethyl N-[[4-[(2-amino-5-phenylphenyl)carbamoyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C27H24N4O3/c28-24-13-12-23(21-6-2-1-3-7-21)15-25(24)31-26(32)22-10-8-19(9-11-22)17-30-27(33)34-18-20-5-4-14-29-16-20/h1-16H,17-18,28H2,(H,30,33)(H,31,32) |
InChI 键 |
AXVLWKBVIHOIQB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)NC(=O)C3=CC=C(C=C3)CNC(=O)OCC4=CN=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[1,3-Dithian-2-yl]-5-nitrobenzaldehyde](/img/structure/B8310336.png)





![3-(6-(2-((tert-butyldiMethylsilyl)oxy)ethoxy)hexyl)-5-(2,2-diMethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one](/img/structure/B8310398.png)


![2-{Bis(2-fluoro-2,2-dinitroethoxy)[(trichloromethyl)disulfanyl]methoxy}-1-fluoro-1,1-dinitroethane](/img/structure/B8310425.png)
